molecular formula C2H6S3 B1209414 Dimethyl trisulfide CAS No. 3658-80-8

Dimethyl trisulfide

Cat. No.: B1209414
CAS No.: 3658-80-8
M. Wt: 126.3 g/mol
InChI Key: YWHLKYXPLRWGSE-UHFFFAOYSA-N
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Description

Dimethyl trisulfide (DMTS) is a volatile organosulfur compound characterized by the molecular formula C₂H₆S₃. It is widely distributed in nature, particularly in plants of the Allium genus (e.g., garlic, Chinese chive) , Amorphophallus titanum (titan arum) , and fermented products like Baijiu and douchi . DMTS is notorious for its pungent odor, often described as resembling rotting meat, vegetables, or sulfurous garlic . Its formation pathways include enzymatic degradation of sulfur-containing amino acids (e.g., methionine) , microbial activity in sewers , and yeast lysis during sake brewing . DMTS exhibits significant bioactivities, including antimicrobial, antioxidant, and larvicidal properties , and contributes critically to flavor profiles in foods and beverages .

Scientific Research Applications

Cyanide Antidote

DMTS has been extensively studied as a novel antidote for cyanide poisoning. Research indicates that DMTS functions as a sulfur donor, converting toxic cyanide into the less harmful thiocyanate. In a swine model of acute cyanide toxicity, DMTS demonstrated significant efficacy, with survival rates of 90% compared to 30% in saline controls following intramuscular administration . This suggests that DMTS could be a more effective alternative to current FDA-approved antidotes, which often require intravenous administration.

Table 1: Efficacy of this compound as a Cyanide Antidote

StudyModelSurvival Rate (DMTS)Survival Rate (Control)p-value
Swine90%30%0.0034
Swine83.3%0%0.005

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of DMTS in experimental models of acute pancreatitis. In these studies, DMTS treatment significantly reduced the severity of inflammation and oxidative stress in pancreatic tissues . It was observed that DMTS increased the expression of heat shock proteins and reduced leukocyte infiltration, indicating its potential as a therapeutic agent for inflammatory diseases.

Pest Control

DMTS has shown promise as a natural pesticide due to its antimicrobial properties. A study demonstrated that DMTS effectively inhibited the growth of Botryosphaeria dothidea, a fungus responsible for apple ring rot, thereby enhancing the postharvest quality of apples . The compound's ability to induce defense-related genes in treated fruit further supports its application in agricultural practices.

Table 2: Efficacy of this compound in Pest Control

ApplicationTarget OrganismInhibition Rate
Botryosphaeria dothidea97% at 15.63 μL/L

Biotreatment of Volatile Sulfur Compounds

DMTS has been investigated for its potential role in biotreatment processes aimed at removing volatile sulfur compounds from industrial emissions. Its reactivity and ability to be metabolized by specific microbial communities make it an attractive candidate for environmental remediation efforts .

Comparison with Similar Compounds

Comparison with Similar Sulfur Compounds

Chemical Structures and Occurrence

Table 1: Key Sulfur Compounds Compared to DMTS

Compound Molecular Formula Occurrence
Dimethyl trisulfide C₂H₆S₃ Garlic, titan arum, fermented soybeans, sake, sewage systems
Dimethyl disulfide C₂H₆S₂ Garlic, onion, titan arum, Baijiu, pasteurized milk
Diallyl trisulfide C₆H₁₀S₃ Garlic, black garlic, aged garlic extract
Dimethyl tetrasulfide C₂H₆S₄ Rare in nature; detected in Amorphophallus species and stored garlic
Methyl propyl disulfide C₄H₁₀S₂ Allium macrostemon, Chinese chive, kimchi

Odor Profiles and Aromatic Contributions

  • DMTS: Dominates the "rotting" odor in titan arum flowers and contributes to cooked, sulfurous notes in thermally processed foods (e.g., watermelon juice, milk) . In Baijiu, DMTS enhances fruity aromas despite low concentrations (OAV = 8,818) .
  • Dimethyl disulfide (DMDS) : Imparts a milder sulfurous odor, often associated with onion or cabbage. In titan arum, DMDS coexists with DMTS but is less dominant .
  • Diallyl trisulfide : Contributes to garlic’s pungency but lacks the intense rotting character of DMTS .
  • Methyl propyl disulfide : Exhibits a sharp, garlic-like aroma and is a major component in Allium macrostemon essential oil (up to 47.2%) .

Table 2: Aroma Thresholds and Contributions

Compound Odor Threshold (ppb) Key Aroma Descriptors
This compound 0.01–0.1 Rotten meat, sulfurous, cooked vegetable
Dimethyl disulfide 0.1–1.0 Onion, cabbage, sulfur
Diallyl trisulfide 0.5–5.0 Pungent garlic, spicy

Stability and Environmental Presence

  • DMTS is less stable than DMDS in stored foods (e.g., tea), degrading into smaller sulfides .
  • In environmental samples, DMTS concentrations are lower (<0.1 ppb) than DMDS (<1 ppb) due to rapid oxidation .

Biological Activity

Dimethyl trisulfide (DMTS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects against cyanide poisoning. This article provides a comprehensive overview of the biological activity of DMTS, including its mechanisms of action, efficacy in various models, and implications for future research.

Overview of this compound

DMTS is a sulfur donor compound found in various natural sources, including certain food items and plants. It is known for its distinctive odor and is often associated with the aroma of garlic and onions. The compound has been studied for its pharmacological properties, particularly in the context of toxicology and inflammation.

1. Anti-inflammatory Effects:
Recent studies have demonstrated that DMTS exhibits significant anti-inflammatory properties. In a study investigating the effects of DMTS on acute pancreatitis (AP), it was found that DMTS treatment reduced the severity of AP in animal models. The mechanisms involved include:

  • Reduction of Leukocyte Infiltration: DMTS decreased pancreatic infiltration by leukocytes, thereby mitigating inflammation .
  • Upregulation of Heat Shock Proteins: It increased the expression of heat shock protein 72 (HSP72), which plays a protective role during stress conditions .
  • Modulation of Reactive Oxygen Species (ROS): DMTS demonstrated antioxidant effects by reducing ROS levels in pancreatic acinar cells exposed to oxidative stress .

2. Antidotal Properties Against Cyanide Poisoning:
DMTS has shown promise as an antidote for cyanide poisoning. It acts by donating sulfur, which can help convert cyanide to less harmful compounds. Studies indicate that DMTS not only serves as a sulfur donor but also induces partial methaemoglobinemia, which enhances the detoxification process .

Efficacy in Animal Models

Several studies have evaluated the efficacy of DMTS in various animal models:

  • Acute Pancreatitis Model: In vivo experiments using FVB/n mice demonstrated that DMTS significantly reduced AP severity through histological scoring and biochemical assessments .
  • Cyanide Intoxication Model: Intramuscular administration of DMTS in rodent models showed effective countermeasures against lethal doses of cyanide, with improvements noted in survival rates and physiological responses .
  • Acute Stress Response: Research indicated that DMTS might alleviate acute stress responses in mice through activation of specific receptors involved in pain and stress modulation .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activity of DMTS:

Study FocusModel UsedKey Findings
Anti-inflammatory effectsAcute pancreatitisReduced leukocyte infiltration and pancreatic damage; upregulated HSP72; decreased ROS levels .
Antidote for cyanide poisoningRodent modelsEffective in improving survival rates; acts as a sulfur donor and induces methaemoglobinemia .
Stress response modulationMouse modelAlleviated stress responses via TRPA1 receptor activation; potential involvement of endocannabinoid system .

Case Studies

Case Study: Efficacy Against Cyanide Poisoning
In a controlled study involving rodent models, DMTS was administered intramuscularly following cyanide exposure. Results showed a significant increase in survival rates compared to control groups receiving no treatment. The study highlighted DMTS's role as both a sulfur donor and an inducer of methaemoglobin formation, facilitating cyanide detoxification.

Case Study: Inhibition of Fungal Growth
Another study explored the antifungal properties of DMTS against Botryosphaeria dothidea, a pathogen affecting apple crops. In vitro tests revealed that DMTS completely inhibited mycelial growth at specific concentrations, while in vivo tests demonstrated over 97% inhibition on postharvest fruit, suggesting its potential use as a natural preservative .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying dimethyl trisulfide in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) coupled with tandem mass spectrometry are widely used due to DMTS's volatility and sulfur-rich structure . For biological samples (e.g., blood), pre-concentration techniques such as solid-phase microextraction (SPME) are critical to enhance detection limits. Calibration curves using deuterated internal standards (e.g., d₃-DMTS) improve quantification accuracy by mitigating matrix effects .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (¹H and ¹³C NMR) to verify structural integrity and gas chromatography (GC) with flame ionization detection (FID) to assess purity. For new compounds, elemental analysis (C, H, S) and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular composition. Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook ) ensures consistency with known standards.

Q. What are the key safety protocols for handling DMTS in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks due to DMTS's pungent odor and potential respiratory irritation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is essential. Storage should adhere to flammability guidelines (e.g., in sealed containers away from oxidizers). Reference safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. What experimental designs are optimal for studying DMTS as a cyanide antidote in vivo?

  • Methodological Answer : Employ dose-response studies in rodent models, measuring blood cyanide levels pre- and post-DMTS administration. Use LC-MS to track DMTS metabolites and correlate with detoxification efficacy. Control for variables such as administration route (intravenous vs. oral) and co-administration with other antidotes (e.g., hydroxocobalamin). Include sham-treated groups to isolate DMTS-specific effects .

Q. How can researchers resolve contradictions in DMTS's reported stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Compare results across matrices (aqueous vs. lipid environments) and validate with real-time stability data. Triangulate findings with spectroscopic (UV-Vis) and chromatographic analyses to identify degradation products .

Q. What mechanistic studies elucidate DMTS's interaction with sulfurtransferase enzymes?

  • Methodological Answer : Use recombinant enzymes (e.g., rhodanese) in vitro assays to measure sulfur transfer kinetics. Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by site-directed mutagenesis and X-ray crystallography .

Q. How can DMTS be functionalized to enhance its bioavailability for therapeutic applications?

  • Methodological Answer : Explore pro-drug strategies, such as esterification of DMTS's sulfur groups to improve membrane permeability. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies measuring plasma half-life and tissue distribution .

Q. Data Analysis and Reproducibility

Q. What statistical approaches address variability in DMTS quantification across analytical batches?

  • Methodological Answer : Implement randomized block designs to minimize batch effects. Use mixed-effects models to account for inter-batch variability. Normalize data using internal standards and apply ANOVA with post-hoc Tukey tests for cross-batch comparisons. Open-source tools like R/Python packages (e.g., lme4, statsmodels) facilitate robust analysis .

Q. How should researchers document synthetic procedures to ensure reproducibility of DMTS derivatives?

  • Methodological Answer : Provide step-by-step protocols in Supporting Information, including reaction temperatures, solvent ratios, and catalyst loadings. Report characterization data (NMR shifts, GC retention times) for all intermediates. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, depositing raw spectra in repositories like Zenodo .

Properties

IUPAC Name

(methyltrisulfanyl)methane
Source PubChem
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InChI

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLKYXPLRWGSE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S3
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DSSTOX Substance ID

DTXSID9063118
Record name Trisulfide, dimethyl
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Molecular Weight

126.3 g/mol
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Physical Description

Liquid, pale yellow liquid with powerful odour
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Solubility

very slightly soluble in water; soluble in alcohols, propylene glycol and oils
Record name Dimethyl trisulfide
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Density

1.195-1.210
Record name Dimethyl trisulfide
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CAS No.

3658-80-8
Record name Dimethyl trisulfide
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Record name Dimethyl trisulphide
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Record name DIMETHYL TRISULFIDE
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Record name Dimethyl trisulfide
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Melting Point

-85 °C
Record name Dimethyl trisulfide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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